molecular formula C15H30O2S B11953247 11-Butylsulfanylundecanoic acid CAS No. 4230-06-2

11-Butylsulfanylundecanoic acid

Katalognummer: B11953247
CAS-Nummer: 4230-06-2
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: WLQGZHKHDIWKQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Butylsulfanylundecanoic acid is an organic compound with the molecular formula C15H30O2S. It is a fatty acid derivative characterized by the presence of a butylsulfanyl group attached to an undecanoic acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Butylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with butylthiol under specific conditions. One common method includes the use of a catalyst to facilitate the thiol-ene reaction, where the thiol group of butylthiol reacts with the double bond of undecanoic acid. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

11-Butylsulfanylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

11-Butylsulfanylundecanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11-Butylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. This oxidative stress can disrupt cellular processes, including lipid metabolism and membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

4230-06-2

Molekularformel

C15H30O2S

Molekulargewicht

274.5 g/mol

IUPAC-Name

11-butylsulfanylundecanoic acid

InChI

InChI=1S/C15H30O2S/c1-2-3-13-18-14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI-Schlüssel

WLQGZHKHDIWKQG-UHFFFAOYSA-N

Kanonische SMILES

CCCCSCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.